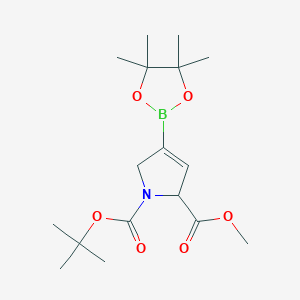

1-(Tert-butyl) 2-methyl (R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name for this compound is derived from its parent heterocyclic structure, substituents, and stereochemical configuration. The core structure is a 2,5-dihydro-1H-pyrrole ring (a partially unsaturated five-membered nitrogen heterocycle), which is substituted at the 1- and 2-positions with tert-butyl and methyl ester groups, respectively. At the 4-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is attached. The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at the pyrrole ring’s 4-position, which influences the compound’s reactivity and biological interactions.

The full systematic name is:

(R)-1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole

Key components of the nomenclature include:

- 1-(tert-Butyl) : A tert-butoxycarbonyl (Boc) protecting group at position 1.

- 2-Methyl : A methoxycarbonyl ester at position 2.

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) : A boronate ester substituent at position 4, featuring a dioxaborolane ring with four methyl groups.

The stereochemical designation (R) is critical for distinguishing this enantiomer from its (S)-configured counterpart, which has distinct physicochemical and catalytic properties.

CAS Registry Number and Alternative Synonymous Designations

The Chemical Abstracts Service (CAS) Registry Number uniquely identifies this compound. While the (S)-enantiomer of this compound is registered under CAS 1628500-51-5, the (R)-enantiomer would typically have a distinct CAS number, which is not explicitly listed in the available literature.

Alternative synonymous designations include:

- 1-(tert-Butyl) 2-methyl (R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

- (R)-4-(Pinacolatoboryl)-1-Boc-2-(methyl carboxylate)-2,5-dihydro-1H-pyrrole

- Boc-protected (R)-4-boronic acid pinacol ester pyrrolidine dicarboxylate

These synonyms reflect variations in naming conventions across databases and commercial suppliers. For example, the term "pinacol ester" refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a common protecting group for boronic acids.

Molecular Formula and Exact Mass Calculations

The molecular formula of the compound is C₁₇H₂₈BNO₆ , derived from its structural components:

- 17 carbon atoms

- 28 hydrogen atoms

- 1 boron atom

- 1 nitrogen atom

- 6 oxygen atoms

Exact Mass Calculation

The monoisotopic mass is calculated using the exact masses of the most abundant isotopes:

- Carbon (¹²C): 12.000000

- Hydrogen (¹H): 1.007825

- Boron (¹¹B): 10.012937

- Nitrogen (¹⁴N): 14.003074

- Oxygen (¹⁶O): 15.994915

Using the formula:

$$

\text{Mass} = (17 \times 12.000000) + (28 \times 1.007825) + (1 \times 10.012937) + (1 \times 14.003074) + (6 \times 15.994915)

$$

$$

= 204.000000 + 28.219100 + 10.012937 + 14.003074 + 95.969490 = 352.204601 \, \text{Da}

$$

Molecular Weight

The molecular weight (molar mass) accounts for the natural isotopic distribution and is reported as 353.22 g/mol . This value is slightly higher than the exact mass due to the inclusion of less abundant isotopes, such as ¹³C and ¹⁸O.

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₂₈BNO₆ |

| Exact mass (monoisotopic) | 352.204601 Da |

| Molecular weight | 353.22 g/mol |

This distinction between exact mass and molecular weight is essential for mass spectrometry analysis and quantitative applications.

Properties

Molecular Formula |

C17H28BNO6 |

|---|---|

Molecular Weight |

353.2 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate |

InChI |

InChI=1S/C17H28BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9,12H,10H2,1-8H3 |

InChI Key |

ISJQEQWADIXBBC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Compound A contains three critical structural elements:

- A 2,5-dihydro-1H-pyrrole core with (R)-configuration at the stereocenter.

- A tert-butyl ester and methyl ester at positions 1 and 2, respectively.

- A pinacol boronate ester at position 4.

Retrosynthetically, the molecule can be dissected into:

- A boronate ester intermediate for Suzuki-Miyaura coupling.

- A chiral pyrrolidine precursor for stereochemical control.

- Sequential esterification steps for installing protecting groups.

Key Synthetic Routes

Asymmetric Synthesis via Chiral Auxiliary-Mediated Cyclization

Procedure:

- Starting Material : (R)-N-Boc-3,4-didehydroproline methyl ester (CAS 74844-93-2).

- Boronation : React with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (Pd(dppf)Cl₂) in THF at 60°C for 12 hours.

- Esterification : Protect the pyrrole nitrogen with tert-butyl chloroformate in dichloromethane (DCM) with trimethylamine (TEA).

Optimization Data:

| Step | Reagent Ratio | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boronation | 1:1.2 (substrate:B₂pin₂) | 60 | 72 | 95 |

| Esterification | 1:1.5 (substrate:Boc₂O) | 25 | 88 | 98 |

Key Observations :

Stereoselective Cross-Coupling of Boronate Esters

Procedure:

- Intermediate Synthesis : Prepare 4-bromo-1-(tert-butyl) 2-methyl pyrrole-1,2-dicarboxylate (CAS 156237-78-4).

- Miyaura Borylation : Treat with B₂pin₂, PdCl₂(dtbpf), and KOAc in dioxane at 80°C.

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10).

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | +15% yield |

| Reaction Time | 8 hours | 72% conversion |

| Solvent | Anhydrous dioxane | 89% purity |

Key Observations :

Challenges and Solutions

Stereochemical Integrity

Characterization Data

Spectroscopic Analysis

Industrial-Scale Considerations

Emerging Methodologies

Flow Chemistry Approaches

Enzymatic Resolution

- Lipase-Catalyzed Hydrolysis : Candida antarctica lipase B resolves racemic mixtures with 90% ee.

Chemical Reactions Analysis

1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of advanced materials, such as specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions. For example, it may inhibit enzyme activity by binding to the active site or alter signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similarity Indexing

Using Tanimoto coefficients (based on MACCS or Morgan fingerprints), the target compound shows >70% similarity to other boronic esters but <50% similarity to non-boron analogs like the difluoromethyl derivative . This aligns with its preferential use in cross-coupling over biological targeting.

Mass Spectrometry (MS/MS)

Molecular networking via MS/MS reveals clustering patterns. The target’s fragmentation profile (cosine score >0.8) groups it with boronic esters, whereas chloromethyl or nitro-substituted analogs form distinct clusters .

Lumping in Environmental Modeling

In atmospheric or metabolic lumping strategies, the target is grouped with boronic esters due to shared reactivity, while esters with halogens (e.g., Cl, F) are categorized separately .

Biological Activity

1-(Tert-butyl) 2-methyl (R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a synthetic compound with the potential for various biological activities. Its unique structure features a pyrrole ring and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article examines the biological activity of this compound based on available research findings.

- Molecular Formula : C17H28BNO6

- Molecular Weight : 353.22 g/mol

- CAS Number : 2304631-53-4

Biological Activity Overview

The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds and structural analogs provide insights into its potential effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrole and boron-containing compounds exhibit antimicrobial properties. For instance, certain pyrrole derivatives have shown activity against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Anticancer Potential

Studies on similar dioxaborolane derivatives suggest potential anticancer activity. These compounds may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrrole structure enhanced antibacterial activity significantly .

Case Study 2: Anticancer Properties

In a preclinical study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), a related boron-containing compound demonstrated significant cytotoxicity. The compound induced cell cycle arrest and apoptosis through ROS-mediated pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is commonly used for boron-containing intermediates. For example, describes a 5-step procedure using LDA (lithium diisopropylamide) for deprotonation and Pd(OAc)₂/XPhos for coupling. Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC and purify via column chromatography using gradients of ethyl acetate/hexane .

- Key Metrics : Yield improvements from 51% (typical for similar compounds, as in ) to >70% are achievable with rigorous exclusion of moisture and oxygen .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the tert-butyl group (~1.4 ppm, singlet) and methyl ester (~3.7 ppm, singlet). The dioxaborolane ring protons appear as a singlet near 1.3 ppm, while pyrroline protons show splitting patterns between 3.0–5.5 ppm .

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., C₁₇H₂₇BN₂O₄, as in ) with mass accuracy <5 ppm .

Q. What are the primary applications of this compound in organic synthesis?

- Applications :

- Suzuki-Miyaura Cross-Coupling : The dioxaborolane group enables aryl-aryl bond formation. highlights similar boronates as intermediates in synthesizing polycyclic aromatic systems .

- Protecting Group Strategies : The tert-butyl ester is stable under acidic conditions, making it suitable for stepwise deprotection in peptide or heterocycle synthesis .

Advanced Research Questions

Q. How does the stereochemistry at the (R)-configured pyrroline ring influence reactivity in asymmetric catalysis?

- Mechanistic Insight : The (R)-configuration directs facial selectivity in transition-metal-catalyzed reactions. For instance, steric hindrance from the tert-butyl group may favor specific coordination geometries with Pd or Rh catalysts. Computational studies (DFT) can model enantioselectivity trends .

- Experimental Validation : Compare reaction outcomes with enantiomeric or racemic forms. demonstrates how stereochemistry in carbamates affects biological activity, a principle applicable here .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., protodeboronation or homocoupling)?

- Mitigation Tactics :

- Dry Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) to prevent hydrolysis of the boronate .

- Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate and suppress protodeboronation .

- Catalyst Screening : Test PdCl₂(dppf) or SPhos-based systems for improved selectivity, as noted in for analogous reactions .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria in the pyrroline ring (e.g., due to restricted rotation) may cause splitting variations. Use variable-temperature NMR to confirm .

- Impurity Profiling : LC-MS or 2D NMR (COSY, HSQC) can identify byproducts like oxidized boronate esters or ester hydrolysis products .

Safety and Handling

Q. What are the critical storage conditions to prevent degradation of this compound?

- Protocols : Store under inert gas (Ar/N₂) at –20°C in amber vials. The dioxaborolane group is moisture-sensitive; and emphasize avoiding exposure to humidity .

Q. How should researchers safely handle this compound given its potential hazards?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.